Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the linear formula C15H19NO5 . It has a molecular weight of 293.322 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and toxicity, are not specified in the available resources . This could be due to the compound’s rarity or its use in specialized research contexts.Scientific Research Applications
Chemical Reactivity and Derivative Synthesis
Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been studied for their chemical reactivity and potential in synthesizing novel compounds. The compound exhibits interesting reactivity patterns when treated with secondary amines, leading to the formation of 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and N,N′-disubstituted piperazine derivatives, demonstrating its versatility in organic synthesis (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018). Additionally, its reaction with primary amines under certain conditions can lead to the formation of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, further expanding the chemical utility of this compound (Shipilovskikh, D. Shipilovskikh, & Rubtsov, 2014).
Potential Biological Activities
Research into derivatives of this compound has indicated possible biological activities. Synthesis of specific derivatives has led to compounds that exhibit promising antibacterial and antifungal activities, as well as significant anti-inflammatory properties (Narayana, Ashalatha, V. Raj, & Kumari, 2006). These findings suggest potential applications in developing new antimicrobial and anti-inflammatory agents.
Antimicrobial and Antioxidant Studies
Further investigations into the synthesis of related compounds, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, have shown excellent antibacterial and antifungal properties. Some of these compounds also demonstrated profound antioxidant potential, indicating their usefulness in medicinal chemistry for designing drugs with antimicrobial and antioxidant capabilities (Raghavendra, Renuka, Kameshwar, Srinivasan, Ajay Kumar, & Shashikanth, 2016).
Fluorescence Properties
The oxidative coupling of derivatives has also been explored for the synthesis of compounds that exhibit solid-state fluorescence, showcasing the potential of this compound in the development of new fluorescent materials (Shimizu, Hirano, Satoh, & Miura, 2009).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-3-22-14(20)10-9-13(19)18-16-15(17(21)23-4-2)11-7-5-6-8-12(11)24-16/h3-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMNXQKDXOJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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